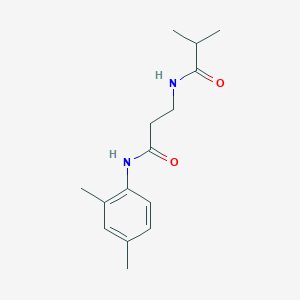
N~1~-(2,4-dimethylphenyl)-N~3~-isobutyryl-beta-alaninamide
Overview
Description
N-1-(2,4-dimethylphenyl)-N3-isobutyryl-beta-alaninamide, also known as DIBA, is a synthetic compound used in scientific research for its potential therapeutic properties. This compound has been studied extensively in recent years due to its ability to inhibit the activity of a key enzyme involved in the replication of certain viruses, including HIV-1.
Mechanism of Action
N~1~-(2,4-dimethylphenyl)-N~3~-isobutyryl-beta-alaninamide works by binding to the active site of integrase and preventing it from carrying out its normal function. This inhibition prevents the integration of viral DNA into the host cell's genome, which is necessary for viral replication. As a result, N~1~-(2,4-dimethylphenyl)-N~3~-isobutyryl-beta-alaninamide can effectively inhibit the replication of HIV-1.
Biochemical and Physiological Effects:
N~1~-(2,4-dimethylphenyl)-N~3~-isobutyryl-beta-alaninamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of integrase, N~1~-(2,4-dimethylphenyl)-N~3~-isobutyryl-beta-alaninamide has also been shown to inhibit the activity of other enzymes involved in viral replication, including reverse transcriptase and protease. This compound may also have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of other diseases.
Advantages and Limitations for Lab Experiments
One advantage of N~1~-(2,4-dimethylphenyl)-N~3~-isobutyryl-beta-alaninamide is its ability to inhibit the activity of key enzymes involved in viral replication. This makes it a potentially useful tool for studying the mechanisms of viral replication and developing new treatments for viral diseases. However, one limitation of N~1~-(2,4-dimethylphenyl)-N~3~-isobutyryl-beta-alaninamide is its specificity for certain enzymes, which may limit its usefulness in studying other diseases.
Future Directions
There are a number of future directions for research on N~1~-(2,4-dimethylphenyl)-N~3~-isobutyryl-beta-alaninamide. One potential area of study is the development of new treatments for HIV-1 using N~1~-(2,4-dimethylphenyl)-N~3~-isobutyryl-beta-alaninamide or other integrase inhibitors. Other potential areas of study include the development of new treatments for other viral diseases, as well as the study of N~1~-(2,4-dimethylphenyl)-N~3~-isobutyryl-beta-alaninamide's potential anti-inflammatory and antioxidant properties. Overall, N~1~-(2,4-dimethylphenyl)-N~3~-isobutyryl-beta-alaninamide is a promising compound with a range of potential applications in scientific research.
Scientific Research Applications
N~1~-(2,4-dimethylphenyl)-N~3~-isobutyryl-beta-alaninamide has been studied extensively for its potential therapeutic properties. In particular, it has been shown to inhibit the activity of the viral enzyme integrase, which is essential for the replication of HIV-1. This inhibition can prevent the virus from replicating and spreading, making N~1~-(2,4-dimethylphenyl)-N~3~-isobutyryl-beta-alaninamide a potential treatment option for HIV-1.
properties
IUPAC Name |
N-[3-(2,4-dimethylanilino)-3-oxopropyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-10(2)15(19)16-8-7-14(18)17-13-6-5-11(3)9-12(13)4/h5-6,9-10H,7-8H2,1-4H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAGKJARIDQBSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCNC(=O)C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-ethyl-9-hydroxy-5-(2-methoxyphenyl)-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B4460492.png)
![N'-(4-chlorophenyl)-N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B4460497.png)
![4-[ethyl(ethylsulfonyl)amino]-N-methylbenzamide](/img/structure/B4460503.png)
![7-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4460518.png)
![1-acetyl-N-[1-(4-fluorophenyl)ethyl]-5-indolinesulfonamide](/img/structure/B4460527.png)
![1-(ethylsulfonyl)-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4460529.png)
![2-[(2,4-dimethylphenyl)amino]-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4460534.png)
![2-chloro-N-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4460547.png)
![3-(2-furyl)-6-(3-isopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4460552.png)
![3-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-phenylisoxazole](/img/structure/B4460559.png)
![N-(2-methoxy-5-methylphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4460574.png)
![1-(ethylsulfonyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4460575.png)
![3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole](/img/structure/B4460583.png)
![1-(ethylsulfonyl)-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B4460593.png)